2-Methylthieno[3,2-e][1,3]benzothiazole
Description
Significance of Fused Heterocyclic Compounds in Chemical Research
Fused heterocyclic compounds are a cornerstone of modern chemical research, with applications spanning materials science, medicinal chemistry, and electronics. The fusion of different heterocyclic rings allows for the fine-tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for developing new organic semiconductors, dyes, and photoluminescent materials. researchgate.net In medicinal chemistry, the rigid, planar structures of many fused heterocycles provide a scaffold for designing molecules that can interact with high specificity with biological targets like enzymes and receptors. nih.gov The combination of different rings can also impart novel biological activities not observed in the individual parent heterocycles. nih.gov
Historical Context and Evolution of Research on Benzothiazole (B30560) and Thiophene (B33073) Derivatives
The study of benzothiazole and thiophene, the building blocks of 2-Methylthieno[3,2-e] conicet.gov.arresearchgate.netbenzothiazole, has a rich history.
Benzothiazole , a molecule composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, has been a subject of scientific inquiry for over a century. researchgate.net Its derivatives have found widespread use as vulcanization accelerators in the rubber industry, as antioxidants, and as structural motifs in pharmaceuticals. mdpi.com A common and historically significant method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, a versatile reaction that has been adapted and refined over many years. mdpi.comorganic-chemistry.org More recent research has focused on developing greener synthetic methods and exploring the diverse biological activities of benzothiazole derivatives, including their potential as anticancer and antimicrobial agents. mdpi.comnih.gov
Thiophene , a five-membered, sulfur-containing aromatic heterocycle, is another fundamental building block in organic chemistry. Its derivatives are known for their stability and are key components in many pharmaceuticals and agrochemicals. In the realm of materials science, the discovery of conductivity in polythiophene polymers opened up the field of organic electronics. Thiophene-based materials are now integral to the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). conicet.gov.ar The fusion of thiophene with other aromatic systems, as seen in thienobenzothiazoles, is a strategy to create novel materials with tailored optoelectronic properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NS2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-methylthieno[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3 |
InChI Key |
SHVICLDRELWJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2C=CS3 |
Origin of Product |
United States |
Spectroscopic Characterization Techniques for 2 Methylthieno 3,2 E 1 2 Benzothiazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework of thienobenzothiazole analogs.
In the ¹H NMR spectrum of 2-Methylthieno[3,2-e] akjournals.comresearchgate.netbenzothiazole (B30560) analogs, the chemical shifts (δ) and coupling patterns of the protons provide definitive structural information. The protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the ring currents. For instance, in related thieno[2,3-g] akjournals.comresearchgate.netbenzothiazole derivatives, aromatic protons are observed at signals such as 7.59-7.82 ppm and 8.29-8.79 ppm. akjournals.com The methyl group attached to the thiazole (B1198619) ring is expected to appear as a sharp singlet in a more upfield region, typically around δ 2.4-2.8 ppm. akjournals.commdpi.com For example, the methyl protons in 2-methyl-1H-imidazo[2,1-b] akjournals.comresearchgate.netbenzothiazol-4-ium iodide resonate at approximately δ 2.44-2.46 ppm. mdpi.com The specific positions and splitting patterns of the aromatic protons are dictated by their location on the fused ring system and their coupling with adjacent protons.
Table 1: Expected ¹H NMR Data for 2-Methylthieno[3,2-e] akjournals.comresearchgate.netbenzothiazole Analogs
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | 2.4 - 2.8 | Singlet (s) |
Data extrapolated from analogs such as thieno[2,3-g] akjournals.comresearchgate.netbenzothiazoles and 2-methyl-1H-imidazo[2,1-b] akjournals.comresearchgate.netbenzothiazolium salts. akjournals.commdpi.com
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The aromatic and heteroaromatic carbons of thienobenzothiazole analogs resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. In similar structures like 1-(4-chlorobenzyl)-1H-thieno[3',2':3,4]benzo[1,2-d] akjournals.comresearchgate.netchemicalbook.comtriazole, aromatic carbon signals are found at δ 116.1-144.7 ppm. nih.gov The carbon of the methyl group is expected to produce a signal at the most upfield position, generally around δ 10-20 ppm, as seen in analogs where a methyl carbon appears at δ 11.87-12.05 ppm. mdpi.com The quaternary carbons, including those at the ring fusion points and the C2 carbon attached to the nitrogen and sulfur in the thiazole ring, often show distinct chemical shifts that are crucial for complete assignment. For example, the C2 carbon in a 2-methyl-1H-imidazo[2,1-b] akjournals.comresearchgate.netbenzothiazolium system is observed around δ 135.77 ppm. mdpi.com
Table 2: Expected ¹³C NMR Data for 2-Methylthieno[3,2-e] akjournals.comresearchgate.netbenzothiazole Analogs
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| Methyl (CH₃) | 10 - 20 |
| Aromatic (Ar-C) | 110 - 145 |
| Quaternary Aromatic (Ar-C) | 125 - 150 |
Data extrapolated from thienobenzotriazole and imidazobenzothiazole analogs. mdpi.comnih.gov
To unambiguously assign all proton and carbon signals, especially for complex analogs, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, confirming the positions of adjacent protons within the benzothiazole and thiophene (B33073) ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is invaluable for assigning quaternary carbons and piecing together the fused ring structure by, for example, showing a correlation between the methyl protons and the C2 carbon of the thiazole ring.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. For 2-Methylthieno[3,2-e] akjournals.comresearchgate.netbenzothiazole (C₁₀H₇NS₂), the exact mass is 221.00 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI-MS/MS) provides a fingerprint of the molecule. For the parent benzothiazole structure, the molecular ion is typically the base peak. nist.gov In analogs like 2-(methylthio)benzothiazole (B1198390), fragmentation includes the loss of a methyl radical (•CH₃) and further cleavage of the heterocyclic rings. massbank.eu For 2-Methylthieno[3,2-e] akjournals.comresearchgate.netbenzothiazole, characteristic fragmentation pathways would likely involve the initial loss of a hydrogen atom or a methyl radical, followed by the rupture of the thiazole or thiophene rings, leading to stable, resonance-delocalized cationic fragments.
Table 3: Predicted Mass Spectrometry Fragments for 2-Methylthieno[3,2-e] akjournals.comresearchgate.netbenzothiazole
| m/z (mass-to-charge) | Ion Formula | Description |
|---|---|---|
| 221 | [C₁₀H₇NS₂]⁺ | Molecular Ion (M⁺) |
| 206 | [C₉H₄NS₂]⁺ | Loss of methyl radical [M-CH₃]⁺ |
Fragmentation predictions based on the core benzothiazole structure and common fragmentation pathways. nist.govmassbank.eu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. The spectrum of a thienobenzothiazole derivative is characterized by several key absorption bands. The C=N stretching vibration of the thiazole ring is expected to appear in the range of 1640-1500 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from both the benzene (B151609) and thiophene rings typically result in multiple bands between 1600 and 1450 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings are found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can help determine the substitution pattern on the aromatic rings. researchgate.net
Table 4: Key IR/Raman Vibrational Modes for 2-Methylthieno[3,2-e] akjournals.comresearchgate.netbenzothiazole Analogs
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| > 3000 | Aromatic C-H Stretch |
| < 3000 | Aliphatic C-H Stretch |
| 1640 - 1500 | C=N Stretch (Thiazole) |
| 1600 - 1450 | Aromatic C=C Stretch |
Data based on characteristic vibrational frequencies for benzothiazole and related aromatic heterocycles. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its conjugated π-system. The parent benzothiazole molecule exhibits three main absorption bands around 220, 250, and 285 nm. nist.gov Fusing a thiophene ring to this core, as in 2-Methylthieno[3,2-e] akjournals.comresearchgate.netbenzothiazole, extends the conjugated system, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on thienyl- and bithienyl-1,3-benzothiazoles show intense charge-transfer absorption bands in the 365-416 nm region. researchgate.net The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the presence of substituents. These absorptions are typically attributed to π→π* transitions within the extensive aromatic system. researchgate.netresearchgate.net For some imidazo[2,1-b] akjournals.comresearchgate.netbenzothiazolium analogs, absorption maxima have been noted at 289 nm and 361 nm. mdpi.com
Table 5: Expected UV-Vis Absorption Data for 2-Methylthieno[3,2-e] akjournals.comresearchgate.netbenzothiazole Analogs
| Absorption Maxima (λ_max) | Electronic Transition |
|---|
Data range based on analysis of thienyl-benzothiazoles and other fused heterocyclic analogs. mdpi.comresearchgate.net
Reactivity and Reaction Mechanisms of the Thienobenzothiazole System
Mechanistic Pathways of Cyclocondensation Reactions
The construction of the thienobenzothiazole core typically involves cyclocondensation reactions, a class of reactions that form a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule, such as water. The most prevalent strategy for synthesizing the fused benzothiazole (B30560) portion of the molecule is the condensation of a 2-aminothiophenol (B119425) derivative with a carbonyl compound.
A plausible mechanistic pathway for the formation of a 2-substituted benzothiazole involves three key stages mdpi.comekb.eg:
Imine Thiophenol (ITP) Formation: The reaction initiates with the nucleophilic attack of the amino group of the 2-aminothiophenol on the carbonyl carbon of an aldehyde or ketone. This is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield a Schiff base, or imine thiophenol.
Cyclization to Benzothiazolidine (BTI): The lone pair of electrons on the sulfur atom of the thiophenol group then attacks the imine carbon in an intramolecular cyclization step. This results in the formation of a five-membered, non-aromatic benzothiazolidine intermediate.
Oxidation to Benzothiazole: The final step is the aromatization of the benzothiazolidine ring to form the stable benzothiazole system. This is an oxidation step that involves the removal of two hydrogen atoms. This can occur in the presence of an oxidizing agent or, in many cases, atmospheric oxygen serves as the oxidant mdpi.comekb.eg.
For the specific synthesis of a thieno[3,2-e] nih.govorganic-chemistry.orgbenzothiazole system, the starting material would logically be a derivative of an aminothiophenethiol, which would undergo condensation with an appropriate carbonyl compound. The general mechanism is adaptable, with various catalysts and reaction conditions being employed to improve yields and efficiency. For instance, environmentally friendly protocols have been developed using catalysts like CO2-alcohol systems or zinc sulfide nanoparticles mdpi.comekb.eg.
Table 1: Catalysts and Conditions in Benzothiazole Synthesis via Cyclocondensation
| Reactants | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Benzaldehyde | Acetic Acid | Mortar-pestle grinding | 2-Phenylbenzo[d]thiazole | ekb.eg |
| 2-Aminothiophenol, Benzaldehydes | CO2/Methanol | Self-neutralizing acidic system | 2-Arylbenzothiazoles | mdpi.comekb.eg |
| 2-Aminothiophenol, Benzaldehydes | Zinc Sulfide (ZnS) Nanoparticles | Solvent-free | 2-Arylbenzothiazoles | ekb.eg |
| 2-Aminothiophenol, Aldehydes | Iodine | DMF | 2-Substituted benzothiazoles | organic-chemistry.org |
| o-Iodothiobenzanilide derivatives | Pd/C | Room temperature | 2-Substituted benzothiazoles | organic-chemistry.org |
Oxidative and Reductive Transformations within the Core Structure
The thienobenzothiazole scaffold possesses multiple sites susceptible to oxidative and reductive transformations. The sulfur atoms in both the thiophene (B33073) and thiazole (B1198619) rings are the most common sites for oxidation.
Oxidative Transformations: Oxidation of the sulfur atoms can lead to the formation of corresponding sulfoxides and sulfones. These transformations significantly alter the electronic properties and reactivity of the molecule. The reaction of benzothiazole sulfones with thiols can produce sulfinic acids (RSO₂H), while reactions with benzothiazole sulfoxides can yield sulfenic acids (RSOH) nih.gov. These oxidized derivatives serve as reactive templates for detecting biologically relevant sulfur species nih.gov.
The core structure can also undergo oxidative dimerization under certain conditions. For example, related 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to undergo oxidative dimerization upon treatment with sodium hypochlorite (NaOCl), leading to complex fused systems nih.gov. This reaction proceeds via a proposed mechanism involving the cleavage of N–H and C=C bonds and the formation of new σ-bonds, without involving the pyridine nitrogen or sulfur atoms in the oxidation nih.gov. While not directly demonstrated for 2-methylthieno[3,2-e] nih.govorganic-chemistry.orgbenzothiazole, similar complex oxidative pathways could be possible under specific conditions.
Reductive Transformations: Information on the reductive transformations of the thienobenzothiazole core is less common in the literature. However, general principles of heterocyclic chemistry suggest that reduction could potentially occur at the C=N bond of the thiazole ring under strong reducing conditions, leading to a dihydrothiazole derivative. Catalytic hydrogenation might lead to the saturation of the thiophene ring, depending on the catalyst and conditions employed. The stability of the aromatic system, however, makes such reductions challenging.
Acid-Base Catalyzed Reactions and Their Mechanisms
The thienobenzothiazole system can participate in both acid- and base-catalyzed reactions due to the presence of the basic nitrogen atom and potentially acidic protons.
Acid-Catalyzed Reactions: The nitrogen atom in the thiazole ring is weakly basic and can be protonated by strong acids. This protonation can activate the heterocyclic system towards certain reactions. As mentioned previously, the cyclocondensation reaction to form the benzothiazole ring is often acid-catalyzed mdpi.com. The acid protonates the carbonyl group of the aldehyde or ketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the 2-aminothiophenol derivative ekb.eg.
Base-Catalyzed Reactions: The methyl group at the 2-position of 2-methylthieno[3,2-e] nih.govorganic-chemistry.orgbenzothiazole is expected to have acidic protons due to its position adjacent to the electron-withdrawing thiazole ring. Strong bases can deprotonate this methyl group to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, such as aldehydes (in an aldol-type condensation) or alkyl halides, allowing for the elaboration of the side chain at the 2-position. For example, the related 2-cyanomethyl-1,3-benzothiazole is a versatile starting material that undergoes base-catalyzed reactions with α,β-unsaturated nitriles and ketones researchgate.net.
Furthermore, base-promoted transformations of the core structure are also possible. In related systems like 4-(2-mercaptophenyl)-1,2,3-thiadiazoles, the presence of a base can induce an anionic ring-opening and subsequent ring-closure cascade to form 2-mercaptobenzo[b]thiophenes researchgate.net. This highlights the potential for bases to mediate complex skeletal rearrangements in sulfur-containing heterocycles.
Reactivity at Heteroatoms (Nitrogen, Sulfur) within the Thienobenzothiazole Scaffold
The heteroatoms are key centers of reactivity within the thienobenzothiazole system.
Reactivity at Nitrogen: The nitrogen atom in the thiazole ring possesses a lone pair of electrons, making it a nucleophilic and basic center. It can react with electrophiles, most notably in alkylation reactions to form quaternary thienobenzothiazolium salts. These salts are often more reactive towards nucleophilic attack than the parent neutral molecule. The nitrogen atom's basicity is also fundamental to its role in acid-catalyzed reactions, as discussed above.
Reactivity at Sulfur: The two sulfur atoms in the scaffold exhibit different reactivity profiles.
Thiazole Sulfur: This sulfur atom is part of an aromatic thiazole ring. Its primary reactivity involves oxidation to the corresponding sulfoxide and sulfone, as detailed in section 5.2 nih.gov. These oxidized species are valuable synthetic intermediates nih.gov.
Thiophene Sulfur: The sulfur atom in the fused thiophene ring is also susceptible to oxidation, though its reactivity might differ from the thiazole sulfur due to the different electronic environment. Thiono-sulfur compounds, in general, can be metabolized by cytochrome P-450 enzyme systems, which can involve oxidation at the sulfur atom to form reactive S-oxides or S-dioxides nih.gov. Direct sulfanylation at the C2 position of a benzothiazole ring (adjacent to the heteroatoms) by disulfides has also been reported, indicating the possibility of activating the positions alpha to the sulfur atom nih.gov.
Table 2: Summary of Heteroatom Reactivity
| Heteroatom | Type of Reaction | Reagents/Conditions | Product Type |
|---|---|---|---|
| Nitrogen | Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary thienobenzothiazolium salts |
| Nitrogen | Protonation | Strong acids (e.g., HCl) | Thienobenzothiazolium salts |
| Sulfur (Thiazole) | Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | Thienobenzothiazole sulfoxides/sulfones |
| Sulfur (Thiophene) | Oxidation | Oxidizing agents | Thienobenzothiazole S-oxides |
Structure Activity Relationship Sar Studies of 2 Methylthieno 3,2 E 1 2 Benzothiazole Derivatives
Impact of Substituents on Molecular Interactions and Bioactivity Modulations
The biological activity of 2-Methylthieno[3,2-e] nih.govnih.govbenzothiazole (B30560) derivatives is profoundly influenced by the nature and placement of various substituents. Research has consistently shown that even minor alterations to the core structure can lead to significant changes in their interactions with biological targets, thereby modulating their bioactivity.
Studies on related benzothiazole systems have highlighted the importance of substitutions at the C-2 and C-6 positions for a range of biological activities, including anticancer and antimicrobial effects. benthamscience.com For instance, the incorporation of bulky or lipophilic groups can enhance binding to hydrophobic pockets within a target enzyme or receptor, while the addition of hydrogen bond donors or acceptors can facilitate more specific interactions.
Positional Effects of Functional Groups on Target-Specific Binding
For example, a substituent at one position might be crucial for anchoring the molecule within the active site of an enzyme, while the same substituent at a different position could lead to steric hindrance and a loss of activity. The strategic placement of functional groups is therefore a key aspect of rational drug design involving this scaffold. In broader studies of benzothiazole derivatives, the position of substituents on the phenyl ring has been shown to influence the yield of synthetic reactions and the resulting biological activity. nih.gov
The investigation of positional isomers is a common strategy in SAR studies to map the pharmacophoric requirements of a target. By systematically moving a functional group around the thienobenzothiazole core, researchers can identify the optimal substitution pattern for a desired biological outcome.
Elucidation of Pharmacophore Features for Thienobenzothiazole-Based Scaffolds
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. For thienobenzothiazole-based scaffolds, the elucidation of their pharmacophore features is crucial for designing new and more potent derivatives.
While a specific pharmacophore model for 2-Methylthieno[3,2-e] nih.govnih.govbenzothiazole is not extensively documented in publicly available literature, general pharmacophore models for related benzothiazole derivatives often highlight several key features. These typically include:
Aromatic/hydrophobic regions: The fused ring system itself provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions.
Hydrogen bond acceptors/donors: The nitrogen and sulfur atoms within the heterocyclic core can act as hydrogen bond acceptors. The introduction of specific substituents can add further hydrogen bonding capabilities.
Specific substituent features: Depending on the target, the pharmacophore may include features corresponding to specific substituents, such as a halogen bond donor or a charged group.
Computational techniques like quantitative structure-activity relationship (QSAR) modeling are instrumental in defining these pharmacophoric elements by correlating the structural properties of a series of compounds with their biological activities.
Below is a table summarizing the general impact of substituent properties on the bioactivity of benzothiazole-related scaffolds, which can be extrapolated to the thienobenzothiazole system.
| Substituent Property | General Impact on Bioactivity | Potential Molecular Interactions |
| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Can enhance activity for certain targets by modulating electronic properties. | Can participate in dipole-dipole interactions and potentially alter the pKa of nearby functional groups. |
| Electron-Donating Groups (e.g., -OCH3, -NH2) | May increase or decrease activity depending on the target's electronic requirements. | Can act as hydrogen bond acceptors or donors and influence the electron density of the aromatic system. |
| Lipophilic/Hydrophobic Groups (e.g., alkyl, aryl) | Often enhances binding to hydrophobic pockets in target proteins, potentially increasing potency. | Engages in hydrophobic interactions and can influence membrane permeability. |
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -C=O) | Crucial for specific recognition and binding to the target. | Forms directional hydrogen bonds with amino acid residues in the target protein. |
Molecular Mechanisms of Biological Interactions and Target Identification of Thienobenzothiazole Compounds
Investigation of DNA/RNA Binding Properties and Intercalation Mechanisms
While direct studies on the DNA and RNA binding properties of 2-Methylthieno[3,2-e] mdpi.comrsc.orgbenzothiazole (B30560) are not extensively documented in publicly available literature, the broader class of benzothiazole and thienobenzothiazole derivatives has been investigated for their ability to interact with nucleic acids. These interactions are often a key mechanism for their observed cytotoxic and anti-proliferative activities.
Research on novel amidino-substituted benzothiazole benzo[b]thieno-2-carboxamides has demonstrated their capacity for strong DNA groove binding. mdpi.com Specifically, certain derivatives have shown sequence-selective binding in the A-T rich regions of the DNA minor groove. mdpi.com This mode of binding is typically driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the DNA molecule. The planar nature of the fused ring system in thienobenzothiazoles is a critical feature that facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. This intercalation can lead to structural distortions of the DNA, interfering with replication and transcription processes, and ultimately triggering cellular apoptosis.
Although specific experimental data for 2-Methylthieno[3,2-e] mdpi.comrsc.orgbenzothiazole is scarce, it is hypothesized that its planar, aromatic structure would also allow it to act as a DNA intercalator or a groove binder. The methyl group at the 2-position could potentially influence the binding affinity and selectivity through steric and electronic effects. Further biophysical studies, such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling, are necessary to fully elucidate the DNA/RNA binding properties and intercalation mechanisms of 2-Methylthieno[3,2-e] mdpi.comrsc.orgbenzothiazole.
Modulation of Topoisomerase I and II Activity
Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and recombination. They are well-established targets for anticancer drugs. Several benzothiazole derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II.
Studies on amidino-substituted benzothiazole benzo[b]thieno-2-carboxamides have revealed a suppressive effect on topoisomerase activity. mdpi.com The proposed mechanism involves the stabilization of the topoisomerase-DNA cleavable complex, leading to DNA strand breaks and cell death. This mode of action is characteristic of topoisomerase poisons.
Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)
The thienobenzothiazole scaffold has been explored as a platform for the development of various enzyme inhibitors, particularly targeting kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
Derivatives of the related thieno[3,2-d]thiazole scaffold have been investigated as multi-targeting kinase inhibitors, showing promising activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E. rsc.org The inhibitory mechanism often involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. For instance, a thieno[3,2-d]thiazole derivative exhibited significant inhibitory activity against BRAFV600E with an IC50 value of 0.088 μM. rsc.org
Furthermore, computational studies on thienobenzo-thiazoles have suggested their potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov The orientation of the molecule within the active site of BChE, stabilized by hydrophobic and pi-pi stacking interactions, is thought to be key to its inhibitory potential. nih.gov
Given the versatility of the thienobenzothiazole core, it is plausible that 2-Methylthieno[3,2-e] mdpi.comrsc.orgbenzothiazole could also exhibit inhibitory activity against a range of enzymes. The methyl group could contribute to the binding affinity and selectivity for specific enzyme targets. However, comprehensive screening and detailed enzymatic assays are needed to identify the specific enzymes inhibited by this compound and to determine its potency and mechanism of inhibition.
Table 1: Enzyme Inhibition by Thienobenzothiazole Derivatives and Related Compounds
| Compound Class | Enzyme Target | Finding | Reference |
| Thieno[3,2-d]thiazole derivatives | EGFR, VEGFR-2, BRAFV600E | Exhibited promising suppression impact. | rsc.org |
| Thienobenzo-thiazoles | Butyrylcholinesterase (BChE) | Showed significant potential as BChE inhibitors in computational studies. | nih.gov |
Interaction with Other Biomolecular Targets (e.g., protein-ligand binding)
Beyond DNA and enzymes, thienobenzothiazole compounds can interact with other proteins, modulating their function. The nature of these protein-ligand interactions is dictated by the physicochemical properties of the compound and the topology of the protein's binding site.
A study investigating the interaction between a benzothiazole derivative with a 2-(methylthio) group and the protein lysozyme (B549824) provides insights into the potential binding modes of 2-Methylthieno[3,2-e] mdpi.comrsc.orgbenzothiazole. mdpi.com The research revealed that the interaction was predominantly driven by aromatic and hydrophobic van der Waals forces. mdpi.com Specifically, aromatic edge-to-face π-π stacking interactions were observed between the benzene (B151609) ring of the benzothiazole moiety and an aromatic amino acid residue (tryptophan) in the lysozyme receptor. mdpi.com Additionally, conventional hydrogen bonding and pi-sulfur interactions contributed to the stability of the protein-ligand complex. mdpi.com
Future Research Directions for 2 Methylthieno 3,2 E 1 2 Benzothiazole and Its Analogues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzothiazoles and their fused-ring analogues has traditionally involved cyclocondensation reactions that can require harsh conditions, expensive catalysts, and long reaction times. nih.gov The future of synthesizing 2-Methylthieno[3,2-e] nih.govmdpi.combenzothiazole (B30560) and its derivatives will focus on greener and more sustainable methodologies.
Recent advancements have moved towards avoiding the negative environmental and health impacts of traditional chemical manufacturing. nih.gov Key areas for future development include:
Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often solvent-free conditions. A microwave-accelerated condensation of 2-aminothiophenol (B119425) with aldehydes in an ionic liquid has been shown to produce 2-arylbenzothiazoles efficiently, with the ionic liquid being recyclable. organic-chemistry.org A solvent-free microwave-assisted synthesis of 3-(benzothiazol-2-yl)thiophene has also been reported, yielding a pure product in high yield with a simple purification protocol. nih.gov
Photochemical Cyclization: New thienobenzothiazoles have been successfully synthesized via the photochemical cyclization of thieno-thiazolostilbene precursors. mdpi.comnih.govnih.gov This method provides a direct route to the fused ring system and can be optimized for higher yields and selectivity. nih.gov
Metal-Free and Catalyst-Free Conditions: The development of syntheses that eliminate the need for metal catalysts is a significant goal for sustainable chemistry. organic-chemistry.org Iodine-catalyzed syntheses of 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones under metal-free conditions have been developed. organic-chemistry.org Furthermore, methods that are entirely catalyst-free, such as the microwave-assisted condensation mentioned above, are highly desirable. organic-chemistry.org
Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form a complex product like a thienobenzothiazole derivative can significantly improve efficiency by reducing the number of steps and purification processes. nih.gov
A summary of conventional versus emerging sustainable synthetic methods is presented below.
| Method | Traditional Approach | Sustainable Alternative | Key Advantages |
| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, energy efficiency nih.gov |
| Catalysis | Heavy metal catalysts | Iodine, catalyst-free, ionic liquids | Lower cost, reduced toxicity, easier purification organic-chemistry.org |
| Solvents | Volatile organic solvents | Solvent-free, recyclable ionic liquids | Reduced waste, improved safety organic-chemistry.orgnih.gov |
| Reaction Type | Multi-step synthesis | Photochemical cyclization, one-pot reactions | Increased efficiency, atom economy nih.govnih.gov |
Advanced Computational Approaches in Molecular Design and Mechanistic Prediction
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For thienobenzothiazole analogues, advanced computational methods will be crucial for designing new molecules with enhanced activity and for predicting their mechanisms of action at a molecular level.
Density Functional Theory (DFT): DFT calculations are used to characterize the geometry and electronic structure of thienobenzothiazole molecules. mdpi.comnih.gov These studies help in understanding the molecule's stability, reactivity, and spectroscopic properties. mdpi.com For instance, calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict the charge transfer within the molecule and its kinetic stability. mdpi.com
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand (like a thienobenzothiazole derivative) to the active site of a target protein. biointerfaceresearch.comnih.gov Docking studies have been instrumental in identifying potential inhibitors for various targets, including protein kinases and cholinesterases. mdpi.comnih.gov The software provides a binding model, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. biointerfaceresearch.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.th Group-based QSAR (GQSAR) analysis can be performed on benzothiazole derivatives to identify which structural fragments and physicochemical properties (like hydrophobicity or electronic character) are critical for enhancing a specific activity, such as anticancer potency. chula.ac.th These models provide valuable insights for optimizing lead compounds. chula.ac.th
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method can confirm the stability of binding modes predicted by docking and reveal conformational changes in the protein upon ligand binding, offering deeper mechanistic insights. biointerfaceresearch.com
| Computational Tool | Application in Thienobenzothiazole Research | Example Finding |
| DFT | Characterize electronic structure and reactivity. nih.gov | Calculation of HOMO-LUMO energy gaps to predict molecular stability. mdpi.com |
| Molecular Docking | Predict binding modes and affinity to biological targets. biointerfaceresearch.com | Identified binding patterns of derivatives in the ATP binding site of protein kinases. biointerfaceresearch.com |
| QSAR | Correlate structural features with biological activity to guide design. chula.ac.th | Revealed that substituting with hydrophobic groups potentiates anticancer activity. chula.ac.th |
| MD Simulation | Analyze the dynamic stability of ligand-protein complexes. biointerfaceresearch.com | Confirmed a derivative as a competitive inhibitor of the p56lck enzyme. biointerfaceresearch.com |
Exploration of New Molecular Targets for Mechanistic Biological Studies
While thienobenzothiazole derivatives have been explored for various activities, the full extent of their biological potential remains to be unlocked. Future research will aim to identify and validate novel molecular targets to understand their mechanisms of action and expand their therapeutic applications.
Initial studies have shown that benzothiazole and thienobenzothiazole analogues can interact with a range of biological targets:
Protein Kinases: Many derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Specific targets include Lymphocyte-specific protein tyrosine kinase (LCK), EGFR, VEGFR-2, and BRAFV600E. nih.govnih.gov The development of dual PI3K/mTOR inhibitors based on a thiazole (B1198619) scaffold highlights the potential for creating multi-targeted agents. nih.gov
Cholinesterases: Thienobenzothiazoles have shown significant potential as inhibitors of butyrylcholinesterase (BChE), an enzyme that is gaining attention as a therapeutic target for Alzheimer's disease. mdpi.comnih.gov
Cannabinoid Receptors: Certain benzothiazole derivatives act as selective agonists for the CB2 receptor, demonstrating potent anti-inflammatory properties in preclinical models, suggesting a role in treating inflammatory diseases. nih.gov
Apoptosis Regulators: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death). Novel benzothiazole derivatives have been designed as Bcl-2 inhibitors, which could serve as potent anticancer agents by promoting cancer cell death. researchgate.net
Microbial Enzymes: As part of the search for new antimicrobial agents, benzothiazole derivatives have been found to inhibit enzymes essential for microbial survival, such as dihydroorotase. nih.gov
| Potential Molecular Target | Therapeutic Area | Supporting Evidence |
| LCK, EGFR, VEGFR-2, BRAFV600E, PI3K/mTOR | Cancer | Derivatives show potent inhibition of these kinases, reducing cancer cell proliferation. nih.govnih.govnih.gov |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Thienobenzothiazoles are potent inhibitors of BChE. nih.govnih.gov |
| Cannabinoid Receptor 2 (CB2) | Inflammatory Diseases | Analogues show selective agonism and in vivo anti-inflammatory effects. nih.gov |
| Bcl-2 Protein | Cancer | Designed derivatives show high inhibitory activity against this anti-apoptotic protein. researchgate.net |
| Dihydroorotase | Infectious Diseases | Inhibition of this bacterial enzyme contributes to the antimicrobial action of derivatives. nih.gov |
| Tubulin | Cancer | Thiazole derivatives can inhibit tubulin polymerization, a validated anticancer mechanism. nih.gov |
Design of Next-Generation Thienobenzothiazole Scaffolds with Tunable Properties for Specific Mechanistic Investigations
The ultimate goal of this research direction is to move beyond serendipitous discovery and towards the rational design of next-generation thienobenzothiazole scaffolds. By systematically modifying the core structure, researchers can fine-tune the physicochemical and pharmacological properties of these molecules to achieve high potency and selectivity for a specific biological target.
Structure-activity relationship (SAR) studies are fundamental to this effort. mdpi.comnih.gov By synthesizing libraries of related compounds and evaluating their activity, researchers can deduce which structural modifications lead to improved performance. mdpi.com For example, SAR studies on phenylacetamide derivatives containing a benzothiazole nucleus allowed for the identification of substituents on the aromatic ring that improved antiproliferative activity and selectivity against cancer cells. mdpi.com
Future design strategies will likely involve:
Scaffold Hopping and Bioisosterism: This involves replacing parts of a known active molecule with structurally different but functionally similar groups to discover novel chemical classes with improved properties. researchgate.netresearchgate.net The thienothiophene moiety, for instance, can be used as a bioisosteric replacement for a benzene (B151609) ring to alter electronic properties and biological activity. researchgate.net
Molecular Hybridization: This strategy involves conjugating the thienobenzothiazole scaffold with another pharmacologically active moiety (like a semicarbazone or a profen) to create a hybrid molecule. researchgate.netnih.gov This can lead to compounds with dual activity or enhanced potency against a single target.
Tuning for Multi-Target Ligands: There is growing interest in designing single molecules that can simultaneously inhibit multiple targets. nih.gov This is particularly relevant for complex diseases like cancer or neuroinflammation. SAR studies can guide the design of dual inhibitors, such as the benzothiazole-phenyl analogues developed as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors for pain relief. nih.gov
The ability to systematically alter the thienobenzothiazole core and its substituents will allow for the creation of powerful chemical probes for mechanistic studies and the development of highly optimized therapeutic candidates.
Q & A
Q. What are the recommended methods for synthesizing 2-Methylthieno[3,2-e][1,3]benzothiazole, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves cyclocondensation of thiophene and benzothiazole precursors. Key methods include:
- One-pot synthesis : Benzothiazoleacetonitrile reacts with aromatic aldehydes in THF under triethylamine catalysis (60–80°C, 6–8 hours), achieving >75% yield .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, while ethyl acetate improves diastereomeric purity compared to DCM .
- Catalyst tuning : Pd/C (5–10 mol%) minimizes byproducts like over-alkylated derivatives .
Critical factors include TLC monitoring for reaction termination and recrystallization in THF/EtOH (1:1) for purification .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
- NMR spectroscopy : ¹H NMR identifies thiazole ring protons (δ 7.2–7.8 ppm, doublets) and methyl groups (δ ~2.5 ppm, singlets). ¹³C NMR confirms aromaticity and substituent effects .
- HRMS : ESI+ ionization verifies molecular ions (e.g., [M+H]⁺) with <2 ppm mass error .
- X-ray crystallography : Resolves planarity between thiophene and benzothiazole rings, critical for bioactivity (e.g., centroid-to-centroid distances <3.7 Å in fluorinated analogs) .
- IR spectroscopy : Detects C=S stretches (1120–1180 cm⁻¹) and aromatic C-H bends (750–800 cm⁻¹) .
Q. What preliminary biological screening approaches assess the anticancer potential of this compound derivatives?
Answer:
- Cell viability assays : MTT assays (48h exposure, 10% FBS) using diverse cancer cell lines (e.g., HepG2, MCF7) to identify IC50 values .
- Structure-activity relationship (SAR) : Methyl or fluoro substituents at position 6 enhance cytotoxicity (e.g., 5–50 μM IC50) by improving membrane permeability .
- Microbial screening : Disk diffusion assays against S. aureus and C. albicans to evaluate antimicrobial activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for analogs across experimental models?
Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., 48h incubation, 10% serum) to reduce cell line-specific metabolism (e.g., CYP3A4 in HepG2 vs. MCF7) .
- Compound purity : HPLC analysis (>95% purity) prevents false negatives from degradation products .
- Metabolic profiling : Liver microsome studies identify rapid degradation pathways (e.g., demethylation) .
- Structural validation : X-ray crystallography confirms active conformations, resolving bioactivity differences in stereoisomers .
Q. What computational approaches predict binding interactions between this compound derivatives and cancer targets?
Answer:
- Molecular docking : AutoDock Vina simulates binding to kinases (e.g., CDK1) using flexible ligand sampling. Key interactions include π-π stacking with Phe80 and hydrogen bonds to catalytic lysines .
- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies critical residues (e.g., Thr14 in ATP-binding pockets) .
- QSAR modeling : Hammett constants (σ) correlate electron-withdrawing substituents (e.g., -NO2) with enhanced kinase inhibition (R² >0.85) .
Q. What strategies optimize metabolic stability while maintaining target affinity?
Answer:
- Bioisosteric replacement : Substitute methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug design : Phosphonate esters improve solubility and mask reactive thiazole moieties .
- Ring hybridization : Fusing pyrido[3,2-e] rings enhances metabolic resistance (t₁/₂ >4h in microsomes) without compromising IC50 .
Q. How do electron-withdrawing groups alter the electrochemical properties of the thienobenzothiazole core?
Answer:
- Cyclic voltammetry : Nitro substituents at position 5 increase reduction potentials (ΔE ~0.3 V) via conjugation with the thiazole ring .
- DFT calculations : HOMO-LUMO gaps narrow by 0.5 eV with -CF3 groups, enhancing charge transfer in photodynamic applications .
- Solvatochromism : Methoxy groups redshift absorption maxima (Δλ ~20 nm) in polar solvents, indicating improved π-π* transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
